

Application Notes & Protocols: Synthesis of Tafamidis from 3,5-Dichlorobenzoic Acid

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Compound of Interest		
Compound Name:	3,5-Dichlorobenzoic acid	
Cat. No.:	B165648	Get Quote

Introduction

Tafamidis, chemically known as 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid, is a crucial pharmaceutical agent for the treatment of transthyretin-mediated amyloidosis (ATTR). It acts as a kinetic stabilizer of the transthyretin (TTR) protein, preventing its dissociation into monomers that can misfold and form amyloid fibrils. This document outlines a detailed protocol for the synthesis of Tafamidis, commencing with the readily available starting material, **3,5-dichlorobenzoic acid**. The described pathway involves the formation of an acid chloride, subsequent amidation with 4-amino-3-hydroxybenzoic acid, and a final acid-catalyzed cyclization to yield the target benzoxazole structure.

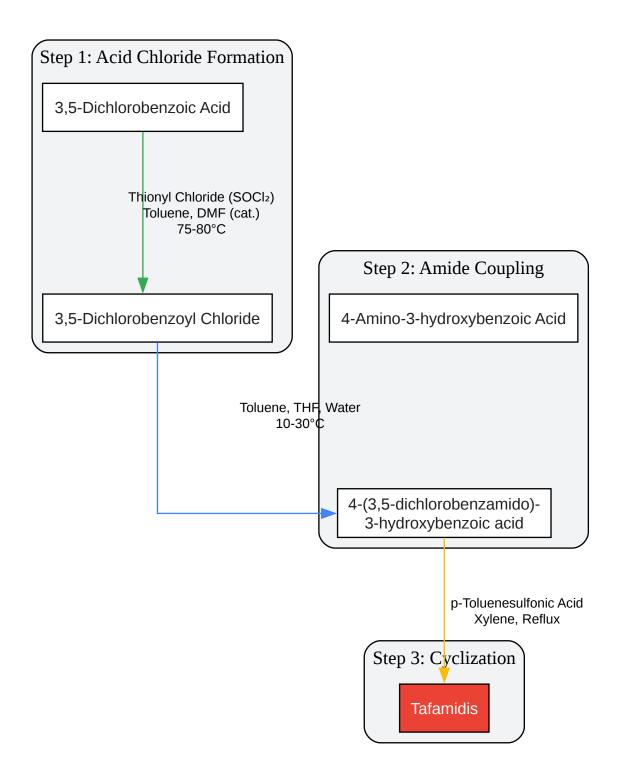
Overall Synthetic Pathway

The synthesis of Tafamidis from **3,5-dichlorobenzoic acid** is a multi-step process that can be summarized as follows:

- Acid Chloride Formation: Conversion of 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride.
- Amide Coupling: Reaction of 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid to form the key intermediate, 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid.
- Cyclization: Dehydrative ring closure of the intermediate to form the benzoxazole core of Tafamidis.



• Purification: Purification of the final Tafamidis product.



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Figure 1: Synthetic workflow for Tafamidis from **3,5-Dichlorobenzoic acid**.



Experimental Protocols Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

This initial step activates the carboxylic acid for the subsequent amide coupling reaction by converting it into a more reactive acid chloride.

Methodology:

- To a suitable reaction vessel, add 3,5-dichlorobenzoic acid, dimethylformamide (DMF), and toluene at room temperature (25-30°C).[1][2][3]
- Slowly add thionyl chloride to the mixture while maintaining control of the temperature.
- Increase the temperature of the reaction mixture to 75-80°C and stir for approximately 3 hours.[1][2][3]
- Upon reaction completion (monitored by a suitable method like TLC or HPLC), distill off the solvent and excess thionyl chloride under a nitrogen atmosphere at 110-115°C.[1][2]
- Co-distill the residue with toluene to ensure complete removal of residual thionyl chloride, yielding the crude 3,5-dichlorobenzoyl chloride as a residue.[2][3] This residue is typically used directly in the next step without further purification.

Quantitative Data:

Reagent	Molar Mass (g/mol)	Quantity	Moles (approx.)	Role
3,5- Dichlorobenzoic Acid	191.01	149.67 g	0.78	Starting Material
Thionyl Chloride	118.97	200 mL	2.74	Chlorinating Agent
Toluene	92.14	300 mL	-	Solvent
Dimethylformami de (DMF)	73.09	5 mL	-	Catalyst



Step 2: Synthesis of 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid

This is the key bond-forming step where the two primary fragments of the Tafamidis molecule are joined via an amide linkage. Performing this reaction in the absence of a strong organic base can minimize the formation of certain impurities.[2]

Methodology:

- In a separate reaction vessel, charge 4-amino-3-hydroxybenzoic acid, toluene, tetrahydrofuran (THF), and water at 25-30°C.[2][3]
- Cool the resulting mixture to 10-15°C and stir for 10-15 minutes.[3]
- Dissolve the 3,5-dichlorobenzoyl chloride residue from Step 1 in toluene (e.g., 100 mL).
- Add the 3,5-dichlorobenzoyl chloride solution dropwise to the cooled mixture of 4-amino-3hydroxybenzoic acid.
- After the addition is complete, allow the reaction mixture temperature to rise to 25-30°C and stir for an additional 2 hours.[3]
- Quench the reaction with methanol and distill off the solvents under reduced pressure to obtain the crude product.[3]

Quantitative Data:



Reagent	Molar Mass (g/mol)	Quantity	Moles (approx.)	Role
3,5- Dichlorobenzoyl Chloride	209.46	From 0.78 mol precursor	0.78	Acylating Agent
4-Amino-3- hydroxybenzoic Acid	153.14	100 g	0.65	Amine Source
Toluene	92.14	300 mL + 100 mL	-	Solvent
Tetrahydrofuran (THF)	72.11	200 mL	-	Solvent
Water	18.02	200 mL	-	Solvent

Step 3: Cyclization to Tafamidis

The final ring-forming step involves an intramolecular condensation (dehydration) of the amide intermediate under acidic conditions to form the stable benzoxazole ring system.

Methodology:

- Charge the crude 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid from Step 2 into a reaction vessel.
- Add p-toluenesulfonic acid monohydrate (p-TSA) and a high-boiling solvent such as xylene or toluene.[2][4]
- Heat the mixture to reflux and maintain for several hours, typically using a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitor the reaction for completion by TLC or HPLC.
- Once the reaction is complete, cool the mixture. The crude Tafamidis may precipitate from the solution.



• Filter the solid and wash with a suitable solvent to obtain crude Tafamidis.

Quantitative Data:

Reagent	Molar Mass (g/mol)	Quantity	Role
4-(3,5- dichlorobenzamido)-3- hydroxybenzoic acid	326.13	From 0.65 mol precursor	Substrate
p-Toluenesulfonic Acid Monohydrate	190.22	Catalytic to stoichiometric	Acid Catalyst
Xylene or Toluene	-	Sufficient for slurry	Solvent

Step 4: Purification of Tafamidis

Crude Tafamidis requires purification to meet pharmaceutical standards. Several methods can be employed, including recrystallization or salt formation/breakage.

Methodology (Example Purification):

- Dissolve the crude Tafamidis (e.g., 15 g) in a 2 N sodium hydroxide solution (e.g., 300 mL) at room temperature.[5]
- Wash the basic aqueous solution with an organic solvent like ethyl acetate (e.g., 2 x 150 mL)
 to remove non-acidic impurities.[5]
- Separate the aqueous layer, cool it to 0°C, and adjust the pH to ~2 by adding 1 N hydrochloric acid.[5]
- Stir the resulting suspension for approximately 2 hours as the purified Tafamidis precipitates.
 [5]
- Filter the solid, wash thoroughly with water and then a non-polar solvent like hexane.[5]
- Dry the purified solid under vacuum to yield the final Tafamidis product. Purity can be assessed by HPLC.[5] An example reported a purity increase from 96.8% to 98.06% using



this method.[5]

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